
(2-Methylcyclohex-1-en-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclohex-1-en-1-yl)acetic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, featuring a methyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohex-1-en-1-yl)acetic acid typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the methyl group at the 2-position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, often using reagents like carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
(2-Methylcyclohex-1-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
(2-Methylcyclohex-1-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methylcyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2-Methylcyclohexyl)acetic acid: Similar structure but lacks the double bond in the cyclohexene ring.
Cyclohexaneacetic acid: Lacks the methyl group and double bond.
2-Cyclohexen-1-one: Contains a ketone group instead of the acetic acid moiety.
Uniqueness
(2-Methylcyclohex-1-en-1-yl)acetic acid is unique due to its specific combination of a methyl group, cyclohexene ring, and acetic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
54661-41-5 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-(2-methylcyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H2,1H3,(H,10,11) |
InChIキー |
DOJGFASCQMSATG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCCC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


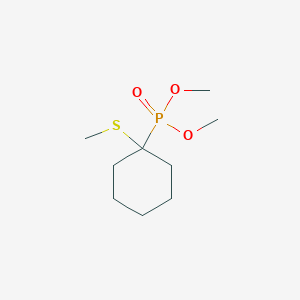

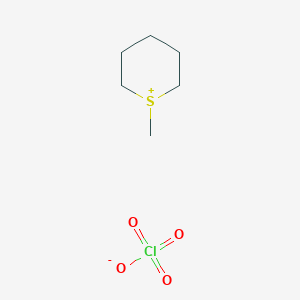
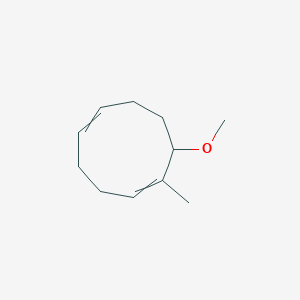

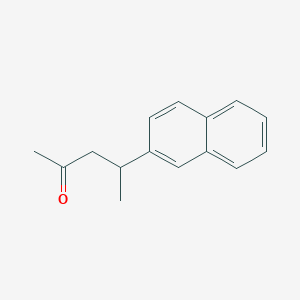

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
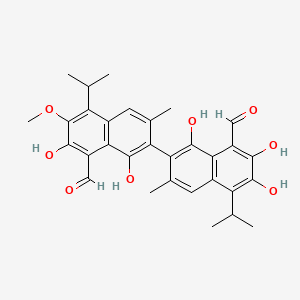
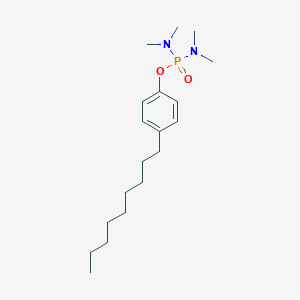
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

